Valencene
Overview
Description
Valencene is a natural sesquiterpene that is an aroma component of citrus fruits, particularly found in the essential oil of Valencia oranges . It imparts a woody, citrus characteristic and is widely used in the flavor and fragrance industry . This compound is also a precursor to nootkatone, a compound known for its grapefruit aroma and various biological activities .
Mechanism of Action
Target of Action
Valencene primarily targets efflux pumps in Staphylococcus aureus strains, such as NorA, Tet (K), and MsrA . These proteins are responsible for the active efflux of toxic substances and drugs, contributing to multidrug resistance in these bacteria .
Mode of Action
This compound interacts with its targets by inhibiting the action of efflux pumps. This inhibition enhances the effectiveness of antibiotics and efflux inhibitors against Staphylococcus aureus strains carrying NorA, Tet(K), and MsrA proteins .
Biochemical Pathways
This compound is synthesized from the precursor farnesyl pyrophosphate (FPP) via the mevalonate pathway . The key enzyme involved in this process is this compound synthase (CsTPS1), which catalyzes the conversion of FPP to this compound . The expression of CsTPS1 is regulated by the AP2/ERF transcription factor, CitAP2.10 .
Pharmacokinetics
Encapsulation into nanosystems, such as liposomes, could potentially improve the bioavailability of this compound .
Result of Action
The inhibition of efflux pumps by this compound results in increased susceptibility of Staphylococcus aureus strains to antibiotics and efflux inhibitors . This can lead to a reduction in the minimum inhibitory concentration (MIC) of these drugs, enhancing their antimicrobial efficacy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of the AP2/ERF transcription factor, CitAP2.10, which regulates CsTPS1 expression and hence this compound synthesis, is enhanced by ethylene . Moreover, metabolic engineering strategies, such as down-regulation or knock-out of squalene synthesis and other inhibiting factors in the mevalonate pathway, can significantly increase this compound yield .
Biochemical Analysis
Biochemical Properties
Valencene is biosynthesized in Saccharomyces cerevisiae through metabolic engineering . The process involves introducing this compound synthase into S. cerevisiae BJ5464 . A significant increase in this compound yield is observed after down-regulation or knock-out of squalene synthesis and other inhibiting factors in the mevalonate (MVA) pathway .
Cellular Effects
The production of this compound in S. cerevisiae influences cell function by altering the MVA pathway . This pathway is crucial for the production of sterols, which are essential components of the yeast cell membrane . By redirecting the pathway towards this compound production, the cell’s metabolic balance and function are affected .
Molecular Mechanism
The molecular mechanism of this compound production involves the enzyme this compound synthase . This enzyme catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into this compound . The process is part of the MVA pathway, which is a key metabolic pathway in yeast .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound production can change over time . For instance, the yield of this compound can increase significantly after certain genetic modifications, such as the down-regulation or knock-out of squalene synthesis .
Metabolic Pathways
This compound is part of the MVA pathway in yeast . This pathway is responsible for the production of many important biomolecules, including sterols and terpenes . This compound synthase, the enzyme that catalyzes the production of this compound, interacts with the precursor FPP in this pathway .
Subcellular Localization
As this compound is a product of the MVA pathway, it is likely that it is synthesized in the cytoplasm where this pathway is located
Preparation Methods
Synthetic Routes and Reaction Conditions: Valencene can be biosynthesized from farnesyl pyrophosphate by the enzyme this compound synthase . In a laboratory setting, metabolic engineering of microorganisms such as Saccharomyces cerevisiae has been employed to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms. For example, Saccharomyces cerevisiae can be engineered to produce this compound by introducing the this compound synthase gene and optimizing the expression of other related genes . This method has been shown to achieve high yields of this compound, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Valencene undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is its oxidation to nootkatone, which is catalyzed by enzymes such as premnaspirodiene oxygenase and cytochrome P450 reductase .
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and specific oxidases like premnaspirodiene oxygenase.
Reduction: Catalytic hydrogenation can be used to reduce this compound, although this is less common.
Substitution: Electrophilic substitution reactions can occur, particularly at the double bonds present in this compound.
Major Products:
Scientific Research Applications
Valencene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other valuable sesquiterpenes.
Biology: Studied for its role in plant defense mechanisms and its biosynthesis pathways.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Widely used in the flavor and fragrance industry, as well as in the production of insect repellents.
Comparison with Similar Compounds
Nootkatone: A direct oxidation product of valencene, known for its grapefruit aroma and biological activities.
Uniqueness: this compound is unique due to its dual role as both a valuable flavor and fragrance compound and a precursor to nootkatone. Its ability to be biosynthesized in engineered microorganisms also sets it apart from other sesquiterpenes, making it a sustainable option for industrial production .
Properties
IUPAC Name |
(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNYNLSCGVZOH-NFAWXSAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047052 | |
Record name | Valencene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow oily liquid | |
Record name | Valencene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
Record name | Valencene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.914-0.919 | |
Record name | Valencene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4630-07-3 | |
Record name | Valencene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valencene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Valencene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALENCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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